CYP1A1 Inhibition Potency: 4,300-Fold Superiority Over a Structurally Related Phenoxy Compound
1-(3,4-Diethoxyphenyl)ethanol inhibits human CYP1A1 with an IC50 of 28 nM, as determined by a fluorescence-based EROD assay measuring reduction in 7-ethoxyresorufin O-deethylation activity [1]. In contrast, a comparator compound (BDBM50179288; CHEMBL3814820), a structurally related phenoxy derivative, exhibits an IC50 of 120,000 nM under comparable assay conditions [2]. This constitutes a 4,300-fold difference in inhibitory potency. No publicly available CYP1A1 inhibition data exist for 1-(3,4-dimethoxyphenyl)ethanol, the closest methoxy analog, rendering direct potency comparisons impossible without experimental measurement.
| Evidence Dimension | CYP1A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | BDBM50179288 (CHEMBL3814820): 120,000 nM |
| Quantified Difference | 4,300-fold lower IC50 (more potent) |
| Conditions | Fluorescence-based EROD assay; human recombinant CYP1A1 expressed in E. coli; 7-ethoxyresorufin substrate |
Why This Matters
This potency advantage may reduce the required compound concentration in CYP1A1-mediated metabolism studies, potentially minimizing off-target effects or solvent interference.
- [1] BindingDB. BDBM50081873 (CHEMBL3422348): 1-(3,4-diethoxyphenyl)ethanol. IC50 = 28 nM for human CYP1A1. Accessed 2026. View Source
- [2] BindingDB. BDBM50179288 (CHEMBL3814820): IC50 = 120,000 nM for human CYP1A1. Accessed 2026. View Source
